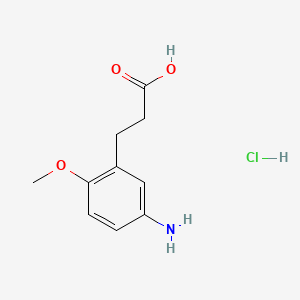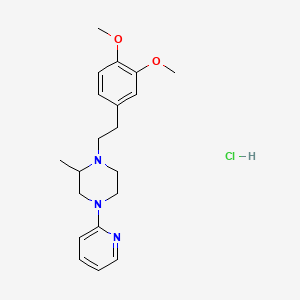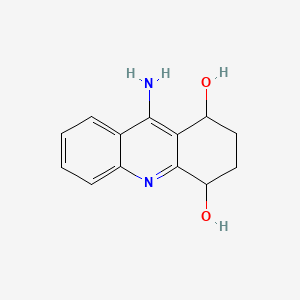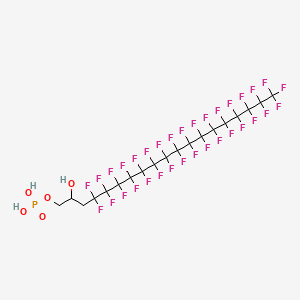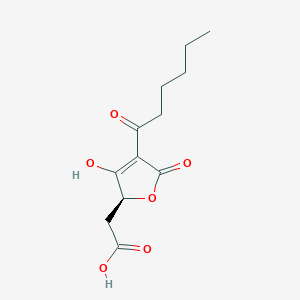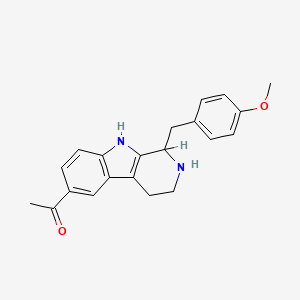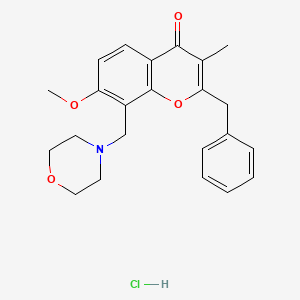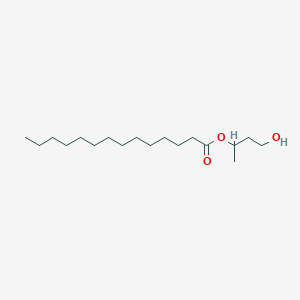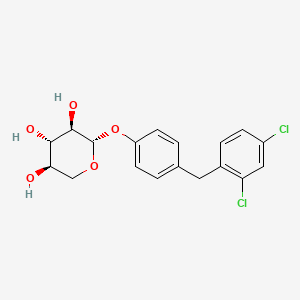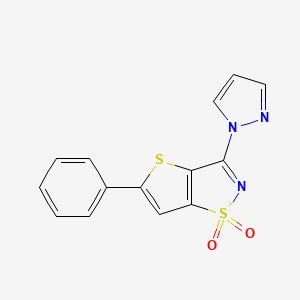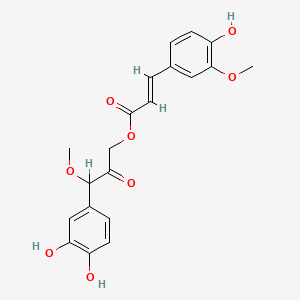![molecular formula C37H48Cl2N4O4 B12740759 3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate CAS No. 185994-07-4](/img/structure/B12740759.png)
3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, indole, and carbamate, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a pentylamine derivative under controlled conditions to form the intermediate compound. This intermediate is further reacted with a carbamate derivative to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert nitro groups to amines.
Substitution: The indole and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and signaling pathways. It can be used as a probe to investigate the function of specific proteins and enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored as a candidate for drug development, particularly for targeting specific diseases or conditions.
Industry
In industrial applications, the compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and materials with unique characteristics.
Mecanismo De Acción
The mechanism of action of 3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxytyramine hydrochloride
- 3-Methoxy-4-hydroxyphenethylamine hydrochloride
- 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride
Uniqueness
Compared to similar compounds, 3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate stands out due to its complex structure and the presence of multiple functional groups
Propiedades
Número CAS |
185994-07-4 |
|---|---|
Fórmula molecular |
C37H48Cl2N4O4 |
Peso molecular |
683.7 g/mol |
Nombre IUPAC |
3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate |
InChI |
InChI=1S/C37H48Cl2N4O4/c1-28-34-27-33(45)16-17-35(34)43(36(28)30-10-14-32(44)15-11-30)23-4-2-3-20-40-21-6-26-47-37(46)41-22-5-7-29-8-12-31(13-9-29)42(24-18-38)25-19-39/h8-17,27,40,44-45H,2-7,18-26H2,1H3,(H,41,46) |
Clave InChI |
ZLSCEHWHQJIEIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCNCCCOC(=O)NCCCC3=CC=C(C=C3)N(CCCl)CCCl)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


